Technical Whitepaper: 4-Bromo-2,5,8-trimethylquinoline (CAS 500579-50-0)
Technical Whitepaper: 4-Bromo-2,5,8-trimethylquinoline (CAS 500579-50-0)
Executive Summary
4-Bromo-2,5,8-trimethylquinoline (CAS 500579-50-0) is a highly specialized, sterically encumbered halogenated heterocyclic building block[1],[2]. While the quinoline scaffold is a ubiquitous pharmacophore in medicinal chemistry—particularly in the design of kinase inhibitors and antimalarial agents—the specific 2,5,8-trimethylation pattern combined with a C4-bromine atom presents a unique topological profile. This whitepaper provides a comprehensive technical guide on the physicochemical properties, de novo synthesis via the Conrad-Limpach pathway, and downstream catalytic functionalization of this privileged intermediate.
Physicochemical & Structural Profiling
The reactivity of 4-bromoquinolines is fundamentally driven by the electron-withdrawing nature of the quinoline nitrogen, which highly activates the C4 position toward nucleophilic aromatic substitution (SNAr) and palladium-catalyzed oxidative addition[3]. However, in CAS 500579-50-0, the presence of the C5-methyl group introduces significant steric shielding directly adjacent to the C4-bromine. Furthermore, the C2 and C8 methyl groups provide additional inductive electron donation, subtly reducing the electrophilicity of the ring system compared to unsubstituted 4-bromoquinoline.
Table 1: Physicochemical & Structural Properties
| Parameter | Value / Description | Impact on Reactivity |
| Chemical Name | 4-Bromo-2,5,8-trimethylquinoline | Core scaffold identity[4]. |
| CAS Registry Number | 500579-50-0 | Unique identifier for procurement/synthesis[5]. |
| Molecular Formula | C12H12BrN | Determines mass spectrometric targets. |
| Molecular Weight | 250.14 g/mol | Isotopic signature (M / M+2) critical for LC-MS validation. |
| Steric Profile | High (C5-Me shielding) | Requires bulky, electron-rich phosphine ligands for cross-coupling[6]. |
| Solubility | DMSO, DMF, DCM, 1,4-Dioxane | Enables homogeneous transition-metal catalysis[3]. |
De Novo Synthesis: The Conrad-Limpach Pathway
Due to its specialized substitution pattern, CAS 500579-50-0 is typically synthesized de novo using a modified Conrad-Limpach reaction [7],[8]. This approach guarantees absolute regiocontrol over the 2,5,8-trimethyl arrangement by utilizing 2,5-dimethylaniline and ethyl acetoacetate as the primary starting materials.
Mechanistic Rationale & Causality
The Conrad-Limpach synthesis is a two-step thermodynamic process. The initial condensation forms a β-aminoacrylate (enamine) intermediate. The critical second step is a high-temperature thermal cyclization (~250 °C)[8].
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Causality of Solvent Choice: The cyclization into the hemiketal intermediate temporarily breaks the aromaticity of the phenyl ring[9]. Standard solvents cannot reach the activation energy required for this transformation. Therefore, high-boiling atypical solvents like Dowtherm A or 1,2,4-trichlorobenzene are strictly required to drive the reaction to completion[9],[10].
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Causality of Bromination: Phosphorus oxybromide (POBr3) is selected over standard Br2 to prevent electrophilic aromatic substitution on the electron-rich carbocyclic ring, ensuring selective conversion of the C4-hydroxyl to the C4-bromide.
Synthetic workflow for 4-Bromo-2,5,8-trimethylquinoline via the Conrad-Limpach pathway.
Protocol 1: Synthesis of 2,5,8-Trimethylquinolin-4-ol (Self-Validating)
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Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2,5-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene. Add a catalytic amount of glacial acetic acid. Reflux until water ceases to collect.
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IPC Validation 1 (TLC): Confirm complete consumption of the aniline (Rf ~0.6, Hexane/EtOAc 3:1) and formation of the enamine (Rf ~0.4).
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Cyclization: Concentrate the intermediate and dissolve in Dowtherm A (10 volumes). Heat rapidly to 250 °C for 45 minutes, allowing generated ethanol to distill off[10].
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Precipitation: Cool the mixture to room temperature and precipitate the product by adding hexanes. Filter and wash with cold hexanes.
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IPC Validation 2 (LC-MS): Analyze the solid. The system is validated if the base peak demonstrates an [M+H]+ of 188.1 m/z, confirming successful cyclization.
Protocol 2: Bromination to CAS 500579-50-0
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Vilsmeier-Type Activation: Suspend 2,5,8-trimethylquinolin-4-ol (1.0 eq) in anhydrous toluene. Add POBr3 (1.5 eq) and 2 drops of anhydrous DMF (catalyst).
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Reaction: Heat the mixture to 110 °C for 3 hours. The DMF generates a highly electrophilic Vilsmeier-Haack-type intermediate, accelerating the SNAr displacement of the oxygen by bromide.
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Quench & Extraction: Cool to 0 °C and carefully quench with saturated aqueous NaHCO3 until pH 8 is reached. Extract with Ethyl Acetate (3x).
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IPC Validation 3 (GC-MS): Inject an organic aliquot. The system is validated upon observing the disappearance of the 188 m/z peak and the appearance of a 250/252 m/z doublet (1:1 ratio), confirming the incorporation of the bromine isotope.
Reactivity & Downstream Derivatization
While 4-bromoquinolines readily undergo SNAr with amines, the C5-methyl group in CAS 500579-50-0 severely restricts the trajectory of incoming nucleophiles. Consequently, traditional SNAr conditions often lead to poor yields or require harsh, degrading temperatures.
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig amination or Suzuki-Miyaura coupling) is the superior alternative[11]. To overcome the steric clash during the oxidative addition step, specialized bulky, electron-rich biaryl phosphine ligands (such as XPhos ) or bidentate ligands (like DPEphos ) must be utilized[11],[6]. These ligands stabilize the highly reactive Pd(0) species and force the reductive elimination step, preventing the catalyst from resting in an inactive state.
Catalytic cycle for Pd-mediated cross-coupling at the sterically hindered C4 position.
Table 2: Optimization of Pd-Catalyzed Cross-Coupling for Sterically Hindered Quinolines
| Catalyst / Ligand System | Base | Solvent | Temp (°C) | Relative Efficiency | Rationale |
| Pd(OAc)2 / PPh3 | K2CO3 | DMF | 100 | Low (<20%) | Ligand insufficiently electron-rich to drive oxidative addition against C5-Me. |
| Pd(OAc)2 / DPEphos | K3PO4 | 1,4-Dioxane | 85 | High (70-85%) | Bidentate ligand enforces favorable bite angle for C-N bond formation[11]. |
| XPhos Pd G2 Precatalyst | Cs2CO3 | THF/H2O | 40-60 | Excellent (>90%) | Rapid generation of active Pd(0); bulky biaryl ligand accelerates reductive elimination[6]. |
Protocol 3: Buchwald-Hartwig Amination (Self-Validating)
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Preparation: In an oven-dried Schlenk tube, combine 4-Bromo-2,5,8-trimethylquinoline (1.0 mmol), the desired secondary amine (1.2 mmol), Pd(OAc)2 (4 mol%), DPEphos (8 mol%), and anhydrous K3PO4 (2.5 mmol)[11].
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Degassing: Seal the tube with a septum. Evacuate and backfill with Argon (3 cycles).
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Reaction: Add 4 mL of anhydrous, degassed 1,4-dioxane. Heat the suspension at 85 °C for 18 hours under vigorous stirring.
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IPC Validation (UPLC-MS): At 12 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via UPLC-MS. The system is validated if the 250/252 m/z starting material peak is <5% relative to the product mass peak, confirming catalytic turnover.
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Workup: Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.
Comprehensive References
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Title: 5-Bromo-2,3-dimethyl-1H-indole - BLDpharm (Contains CAS 500579-50-0 Catalog Data) Source: bldpharm.com URL: 1
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Title: Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines Source: benchchem.com URL: 8
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Title: A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones Source: nih.gov (PMC) URL: 9
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Title: Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones Source: tandfonline.com URL: 10
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Title: 4-Bromoquinoline Product Highlights and Reactivity Source: sriramchem.com URL: 3
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Title: Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology Source: acs.org (The Journal of Organic Chemistry) URL: 11
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Title: ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: researchgate.net URL: 6
Sources
- 1. 4583-55-5|5-Bromo-2,3-dimethyl-1H-indole|BLD Pharm [bldpharm.com]
- 2. AB292374 | CAS 500579-50-0 – abcr Gute Chemie [abcr.com]
- 3. 4-Bromoquinoline - SRIRAMCHEM [sriramchem.com]
- 4. 4-BROMO-2,5,8-TRIMETHYLQUINOLINE | 500579-50-0 [amp.chemicalbook.com]
- 5. 1070879-60-5|4-Bromo-2,6,8-trimethylquinoline|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
